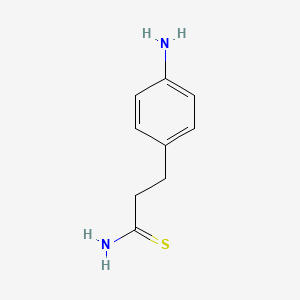

3-(4-Aminophenyl)propanethioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)propanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKFHYSRTXNIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=S)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Aminophenyl Propanethioamide and Its Derivatives

Retrosynthetic Analysis of the 3-(4-Aminophenyl)propanethioamide Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net For the this compound core, the primary disconnections involve the thioamide functional group and the aminophenyl moiety.

A key disconnection is the C-N bond of the thioamide, which points to a precursor such as an acid chloride and an amine. ias.ac.in Another logical disconnection is at the thioamide group itself, which can be formed from the corresponding nitrile, 3-(4-aminophenyl)propanenitrile. This nitrile can be conceptually disconnected to simpler aromatic precursors. The process involves identifying functional groups and breaking bonds to reveal potential synthetic pathways in reverse. amazonaws.com

The main retrosynthetic strategies for the this compound backbone are:

Thioamidation of a propanamide derivative: This involves the conversion of the carbonyl group of 3-(4-aminophenyl)propanamide (B2672105) to a thiocarbonyl group.

Thiolysis of a propanenitrile: This route starts from 3-(4-aminophenyl)propanenitrile and introduces the sulfur atom.

Coupling reactions: This strategy builds the molecule by forming key carbon-carbon or carbon-heteroatom bonds, for instance, by coupling a substituted phenyl ring with a three-carbon chain containing the thioamide functionality.

These disconnections guide the selection of appropriate forward synthetic reactions to achieve the target molecule.

Classical and Contemporary Synthetic Routes to Propanethioamide Derivatives

The synthesis of thioamides is a well-established field in organic chemistry, with numerous methods available for their preparation. chemrxiv.org These methods often involve the use of specific reagents to introduce the sulfur atom into the molecule.

A common and direct method for synthesizing primary thioamides is the addition of a sulfur nucleophile to the corresponding nitrile. Various reagents and conditions have been developed for this transformation.

For instance, aliphatic and aromatic nitriles can be converted to thioamides in good to excellent yields by reacting them with thioacetic acid in the presence of calcium hydride. organic-chemistry.org Another efficient method involves the use of phosphorus pentasulfide (P₄S₁₀) to transform a wide range of nitriles into their corresponding thioamides with high yields. organic-chemistry.org A newer approach utilizes sodium trimethylsilanethiolate in 1,3-dimethyl-2-imidazolidinone (B1670677) to convert nitriles to primary thioamides. tmu.edu.tw Furthermore, an oxidative thiolysis process using elemental sulfur or thiuram in the presence of K₂S₂O₈ in a DMF/H₂O mixture has been reported for the selective conversion of nitriles into primary thioamides. researchgate.net The interconversion between nitriles and thioamides is a significant reaction in organic synthesis. jst.go.jpnih.govrsc.org

Table 1: Selected Methods for the Conversion of Nitriles to Thioamides

| Reagent(s) | Solvent | Conditions | Yield Range | Reference(s) |

| Thioacetic acid, CaH₂ | - | - | Good to Excellent | organic-chemistry.org |

| Phosphorus pentasulfide (P₄S₁₀) | - | - | High | organic-chemistry.org |

| Sodium trimethylsilanethiolate | 1,3-Dimethyl-2-imidazolidinone | 20-35°C, 4-30 h | 27-80% | tmu.edu.tw |

| Elemental sulfur/Thiuram, K₂S₂O₈ | DMF/H₂O | - | - | researchgate.net |

This table presents a selection of reported methods and their general conditions and yields.

The direct conversion of an amide or other carbonyl-containing functional group to a thioamide is a widely used strategy. This is typically achieved using a thionating agent, which is a reagent capable of replacing an oxygen atom with a sulfur atom.

Lawesson's reagent is a popular and efficient thionating agent for converting carbonyl compounds, including amides, to their thiocarbonyl analogues. nih.gov It often provides high yields and requires shorter reaction times compared to other reagents like phosphorus decasulfide (P₄S₁₀). nih.govnih.gov P₄S₁₀, often in combination with a solvent like pyridine, is another classical reagent for thionation. organic-chemistry.orgnih.gov More recently, thiourea (B124793) has been employed as a thionating agent under solvothermal conditions for the conversion of amides to thioamides. researchgate.net Ammonium phosphorodithioate (B1214789) has also been shown to be an effective reagent for the thionation of amides, providing high yields in a rapid manner. organic-chemistry.org

Table 2: Common Thionating Reagents and Their Applications

| Thionating Reagent | Substrate | Typical Conditions | Key Advantages | Reference(s) |

| Lawesson's Reagent | Amides, Ketones | Toluene or THF, heat | High yields, shorter reaction times | nih.gov |

| Phosphorus Decasulfide (P₄S₁₀) | Amides, Ketones | Pyridine or other solvents, heat | Widely applicable, crystalline form available | organic-chemistry.orgnih.gov |

| Thiourea | Amides, Esters | Solvothermal | Environmentally benign, high yielding | researchgate.net |

| Ammonium Phosphorodithioate | Amides | - | Easy to handle, rapid, high yields | organic-chemistry.org |

This table summarizes common thionating reagents and their general applications in thioamide synthesis.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to thioamide synthesis. chemistryforsustainability.org These reactions often utilize elemental sulfur as a benign and abundant sulfur source. chemistryforsustainability.orgchemistryviews.org

One notable example is the Kindler thioamide synthesis, a three-component reaction of aldehydes, amines, and elemental sulfur. organic-chemistry.org Microwave-enhanced versions of this reaction have been developed to reduce reaction times significantly. organic-chemistry.org Other MCRs for thioamide synthesis include the reaction of alkynes, elemental sulfur, and aliphatic amines, which provides a straightforward and atom-economical route. organic-chemistry.org Decarboxylative three-component reactions of arylacetic or cinnamic acids, amines, and elemental sulfur powder have also been reported, avoiding the need for transition metals. organic-chemistry.org These MCRs represent a sustainable alternative to traditional, multi-step synthetic methods. chemistryforsustainability.org

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of thioamides, offering high efficiency and functional group tolerance. Both palladium and copper catalysts have been successfully employed.

Palladium-catalyzed reactions include the coupling of aryl chlorides, isocyanides, and thiocarboxylates to access thioamides. thieme-connect.com This method benefits from the use of specific ligands that activate the aryl chloride and prevent catalyst poisoning. thieme-connect.com Another palladium-catalyzed approach involves the Suzuki-Miyaura coupling of in situ-generated palladium-carbene complexes from thioamides, leading to various products. nih.gov Palladium catalysis has also been used for the carbonylative coupling of amides with disulfides to form thioesters, a related class of compounds. thieme-connect.deorganic-chemistry.org A one-pot, palladium-mediated synthesis of thioamides from aromatic carboxylic acids and isothiocyanates has also been discovered. semanticscholar.org

Copper-catalyzed methods are also prevalent. For instance, copper(I) bromide can catalyze the coupling of thioamides with diazocarbonyl compounds to form enamino esters and enaminones. nih.gov Copper catalysts are also crucial in the synthesis of thioamide-containing peptides, where they can help prevent racemization. mdpi.comthieme-connect.com A copper-catalyzed thioacylation of amines using 1,2,3-thiadiazoles has been developed, which proceeds via the slow release and capture of thioketenes. rsc.orgrsc.org

Stereoselective and Chemoselective Synthesis Considerations for Related Aminophenyl-Propanethioamide Analogues

When synthesizing complex molecules with multiple functional groups and potential stereocenters, such as analogues of this compound, chemoselectivity and stereoselectivity are paramount.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of aminophenyl-propanethioamide synthesis, a key challenge is the presence of the reactive amino group, which can compete with other functionalities. For example, during thionation reactions, it is crucial to selectively thionate the amide carbonyl without affecting other groups. acs.org Similarly, in coupling reactions, the catalyst and conditions must be chosen to favor the desired bond formation without side reactions involving the amine. nih.gov Transition-metal-free acylation of thioamides by N-C(S) bond cleavage has been reported as a chemoselective method. rsc.org

Stereoselectivity becomes critical when chiral centers are present in the molecule. For thioamide-containing peptides, for instance, it is essential to preserve the chirality of the amino acid precursors during the synthesis. mdpi.comresearchgate.net Copper-catalyzed methods have been shown to be effective in preventing racemization during the formation of thioamide peptide bonds by forming a chelate that fixes the stereochemistry. chemrxiv.orgmdpi.com The development of methods that allow for the site-specific and stereo-retentive introduction of thioamide bonds is an active area of research, particularly for applications in peptide and protein chemistry. researchgate.net

Green Chemistry Approaches in Thioamide Synthesis, Including Deep Eutectic Solvents

In response to the growing need for environmentally benign and sustainable synthetic methods, green chemistry principles are increasingly being applied to the synthesis of thioamides. rsc.org Traditional methods often rely on volatile and toxic organic solvents, but recent research has focused on alternatives that reduce waste, energy consumption, and the use of hazardous substances. rsc.orgucl.ac.uk A significant advancement in this area is the use of Deep Eutectic Solvents (DESs) as a reaction medium and catalyst. rsc.orgrsc.org

Deep Eutectic Solvents are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea (B33335), which form a liquid at a much lower temperature than the individual components. rsc.orgmdpi.com These solvents are attractive for green synthesis due to their low cost, biodegradability, low toxicity, and ease of preparation. rsc.orgresearchgate.net

A highly efficient and green protocol for synthesizing a wide range of thioamides utilizes a DES composed of choline chloride and urea in a 1:2 molar ratio. rsc.orgrsc.org This method involves the one-pot reaction of an aldehyde or ketone, a secondary amine, and elemental sulfur. rsc.org The DES acts as both the solvent and a catalyst, eliminating the need for additional, often toxic, catalysts or organic solvents. rsc.orgrsc.org Reactions are typically carried out under mild conditions (45–60 °C) and can produce thioamides in good to excellent yields (76–93%) within a few hours. rsc.org A key advantage of this system is the ability to recycle and reuse the DES multiple times without a significant loss of activity, which aligns with the principles of responsible consumption and waste reduction. rsc.orgrsc.org

The application of this methodology for the synthesis of this compound would likely involve the reaction of 3-(4-aminophenyl)propanal with a suitable amine and sulfur in a choline chloride-urea based DES. This approach offers a significant improvement in sustainability over conventional methods.

Table 1: Comparison of Thioamide Synthesis Methods

| Feature | Conventional Synthesis | Deep Eutectic Solvent (DES) Synthesis |

|---|---|---|

| Solvent | Often volatile and toxic organic solvents | Biodegradable, low-toxicity DES (e.g., Choline chloride-urea) rsc.org |

| Catalyst | May require additional catalysts | DES acts as both solvent and catalyst rsc.orgrsc.org |

| Reaction Conditions | Can require harsh conditions | Mild temperatures (e.g., 45-60 °C) rsc.org |

| Yield | Variable | Good to excellent (76-93%) rsc.org |

| Sustainability | Generates significant waste | Reduced energy use, waste reduction, recyclable solvent rsc.org |

| Atom Economy | Can be low due to activating agents | Higher, as it's a multicomponent reaction rsc.org |

This table provides a generalized comparison based on reported green thioamide synthesis protocols.

Post-Synthetic Modification Strategies for the Aminophenyl and Thioamide Moieties

Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functionalities into a molecule after its core structure has been assembled. acs.org For a compound like this compound, both the primary aromatic amine of the aminophenyl group and the thioamide group itself offer opportunities for targeted chemical alterations. acs.orgnih.gov

Modification of the Aminophenyl Moiety:

The primary aromatic amine in the 4-aminophenyl group is a versatile functional handle for a variety of chemical transformations. Covalent PSM can be readily achieved through reactions targeting this amine. acs.org These modifications can be used to attach new functional groups, alter the molecule's solubility, or link it to larger structures like polymers or biomolecules. acs.orgrsc.org

Common modification strategies for primary amines include:

Acylation/Amidation: Reaction with acyl chlorides or activated carboxylic acids to form amides. This is one of the most fundamental transformations.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Diazotization: Conversion of the primary amine to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

Imine Formation: Condensation with aldehydes to form imines, a reaction that can be reversible and is useful in dynamic covalent chemistry. rsc.org

In the context of material science, amino-functionalized compounds are often modified post-synthesis to tune the properties of the final material, such as in metal-organic frameworks (MOFs). acs.orgnih.gov For instance, the amine can be reacted to install new functional groups that enhance properties like gas sorption or catalytic activity. acs.org

Modification of the Thioamide Moiety:

The thioamide group, while less commonly targeted for modification than amines, possesses unique reactivity. Thioamides are known isosteres for amides in medicinal chemistry and can be used to improve the stability and pharmacokinetic properties of peptide-based compounds. nih.gov

Thioamidation is a rare post-translational modification in nature, highlighting its specialized role in biological systems. nih.gov The biosynthesis of thioamide-containing natural products involves complex enzymatic machinery, often utilizing YcaO and TfuA domain proteins. nih.gov

Potential synthetic modifications of the thioamide moiety include:

S-Alkylation: The sulfur atom of the thioamide is nucleophilic and can be alkylated to form a thioimidate. This alters the electronic properties and geometry of the group.

Oxidative Cyclization: Thioamides can participate in oxidative reactions to form heterocyclic structures. For example, oxidative dimerization of thioamides can lead to the formation of 1,2,4-thiadiazoles. mdpi.com

Conversion to Amides: The thioamide can be converted back to an amide group through various hydrolytic or oxidative methods, although this would remove the specific properties conferred by the sulfur atom.

Metal Coordination: The sulfur atom can act as a soft ligand to coordinate with metal ions.

The chemical installation of thioamides into peptides and proteins is an active area of research, enabling biophysical studies and the development of novel therapeutics. nih.gov

Table 2: Potential Post-Synthetic Modifications of this compound

| Moiety | Reagent/Reaction Type | Potential Product/Functionality | Reference for Concept |

|---|---|---|---|

| Aminophenyl | Acyl Chloride / Amidation | N-Acyl derivative | nih.gov |

| Aldehyde / Imine Formation | Imine-linked structure | rsc.org | |

| NaNO₂, H⁺ / Diazotization | Diazonium salt for further functionalization | General Organic Chemistry | |

| Thioamide | Alkyl Halide / S-Alkylation | Thioimidate ester | General Organic Chemistry |

| Oxidizing Agent (e.g., PIFA) | Heterocycle (e.g., Thiadiazole) | mdpi.com | |

| Metal Salt / Coordination | Metal-thioamide complex | nih.gov |

This table outlines potential, conceptually-based modifications. Specific reaction conditions would need to be optimized for this compound.

Advanced Spectroscopic and Spectrometric Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling

Proton NMR (¹H NMR) spectroscopy provides information on the number and types of protons in a molecule. In 3-(4-aminophenyl)propanethioamide, the aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the amino group (H-3/H-5) would be shifted upfield compared to the protons meta to the amino group (H-2/H-6) due to the electron-donating nature of the NH2 group. cdnsciencepub.com The protons of the propyl chain would present as two triplets, corresponding to the methylene (B1212753) group adjacent to the aromatic ring and the methylene group adjacent to the thioamide group. The signal for the amino (NH2) protons can appear as a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org Similarly, the thioamide (CSNH2) protons would also likely appear as broad singlets.

Spin-spin coupling, observed as the splitting of NMR signals, provides information about adjacent non-equivalent protons. The vicinal coupling constant (³J) for the aromatic protons is typically in the range of 7-9 Hz. The methylene protons of the propyl chain would exhibit vicinal coupling with each other, resulting in triplet patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | 6.9 - 7.2 | Doublet | ~8.0 |

| H-3, H-5 | 6.6 - 6.8 | Doublet | ~8.0 |

| -CH₂- (adjacent to ring) | 2.7 - 3.0 | Triplet | ~7.5 |

| -CH₂- (adjacent to C=S) | 2.5 - 2.8 | Triplet | ~7.5 |

| Ar-NH₂ | 3.5 - 5.0 | Broad Singlet | - |

| -CSNH₂ | 7.5 - 9.5 | Broad Singlets | - |

Carbon-13 NMR (¹³C NMR) Chemical Shift Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

For this compound, the thioamide carbon (C=S) is expected to be the most downfield signal, typically appearing in the range of 190-210 ppm. The aromatic carbons will have distinct chemical shifts influenced by the substituents. The carbon atom bearing the amino group (C-4) will be shifted upfield, while the carbon attached to the propyl chain (C-1) will also show a characteristic shift. The carbons of the propyl chain will appear in the aliphatic region of the spectrum. rsc.orgchemicalbook.comdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S | 195 - 205 |

| C-4 (C-NH₂) | 145 - 150 |

| C-1 (C-CH₂) | 128 - 132 |

| C-2, C-6 | 129 - 131 |

| C-3, C-5 | 114 - 116 |

| -CH₂- (adjacent to ring) | 30 - 35 |

| -CH₂- (adjacent to C=S) | 35 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule, which is essential for unambiguous structural confirmation. youtube.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-2/H-6 with H-3/H-5) and between the two methylene groups of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear correlation experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. epfl.ch This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the proton assignments. For example, the proton signal at ~2.8 ppm would correlate with the carbon signal at ~32 ppm, confirming the assignment of the benzylic -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds (and sometimes four). researchgate.netscience.gov HMBC is crucial for piecing together the different fragments of the molecule. Key correlations would include:

A three-bond correlation from the H-2/H-6 aromatic protons to the benzylic methylene carbon.

A two-bond correlation from the benzylic methylene protons to the C-1 aromatic carbon.

A three-bond correlation from the benzylic methylene protons to the thioamide carbon, which would definitively link the propyl chain to the thioamide group.

Solid-State NMR for Structural and Dynamic Insights

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. wustl.edu This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms, and for understanding intermolecular interactions such as hydrogen bonding.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solids. For this compound, ssNMR could be used to:

Characterize different crystalline forms if they exist.

Probe the hydrogen bonding network involving the amino and thioamide groups.

Study the dynamics of the phenyl ring and the propyl chain in the solid state. researchgate.netacs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bdu.ac.in Specific functional groups have characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification. optica.orgnih.gov

For this compound, the key functional groups and their expected vibrational frequencies are:

Amino Group (NH₂) : Two N-H stretching bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. libretexts.org An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.

Aromatic Ring : C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Alkyl Chain (CH₂) : Symmetric and asymmetric C-H stretching vibrations typically between 2850 and 3000 cm⁻¹.

Thioamide Group (CSNH₂) : The C=S stretching vibration is a key marker and typically appears in the range of 800-1200 cm⁻¹, though it can be coupled with other vibrations. The N-H stretching of the thioamide will also contribute to the bands in the 3100-3400 cm⁻¹ region. optica.orgnih.gov

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1600 - 1650 | |

| Thioamide (CSNH₂) | N-H Stretch | 3100 - 3400 |

| C=S Stretch | 800 - 1200 | |

| Aromatic | C-H Stretch | > 3000 |

| C=C Stretch | 1450 - 1600 | |

| Alkyl (CH₂) | C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. libretexts.org

For this compound (C₉H₁₂N₂S), the molecular weight is approximately 196.28 g/mol . The molecular ion peak [M]⁺• would be observed at m/z 196. Since the molecule contains an even number of nitrogen atoms, its molecular weight is even, consistent with the nitrogen rule.

The fragmentation of the molecular ion upon ionization (e.g., by electron impact) can provide clues about the structure. youtube.com Expected fragmentation pathways include:

Alpha-cleavage : Cleavage of the C-C bond adjacent to the aromatic ring would lead to the formation of a stable benzylic cation or radical.

Cleavage of the propyl chain : Fragmentation can occur at different points along the alkyl chain. miamioh.edu

Fragmentation of the thioamide group : Loss of •SH, •NH₂, or CSNH₂ fragments is possible.

Aromatic ring fragmentation : The aromatic ring itself can undergo fragmentation, though it is generally more stable. nih.gov

Table 4: Potential Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure |

| 196 | [M]⁺• (Molecular Ion) |

| 106 | [H₂N-C₆H₄-CH₂]⁺ |

| 92 | [H₂N-C₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio to a high degree of accuracy, it allows for the calculation of a unique molecular formula. For this compound (C₉H₁₂N₂S), HRMS would be expected to yield a highly accurate mass measurement that confirms the presence and number of carbon, hydrogen, nitrogen, and sulfur atoms. However, no published studies containing HRMS data for this specific compound could be located.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry, or MS/MS, provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, offering insights into the compound's structural backbone and the connectivity of its functional groups.

For this compound, MS/MS analysis would be anticipated to show characteristic fragmentation pathways. General knowledge of thioamide fragmentation suggests potential cleavages, such as the loss of a thioamide group or fragments related to the aminophenyl moiety. nih.govnih.govsigmaaldrich.com A study on the fragmentation of protonated N-(3-aminophenyl)benzamide derivatives, while a different class of compound, highlights the complex rearrangements that can occur in related structures. nih.gov However, without experimental MS/MS data for this compound, any discussion of its specific fragmentation behavior would be purely speculative.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, offering unambiguous proof of its structure. Furthermore, it would reveal the compound's conformational preferences in the solid state and detail the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing.

While studies on the crystal structures of other aminophenyl derivatives and thioamides have been published, providing a general understanding of how these moieties behave in the solid state, no crystallographic data for this compound itself is available in the Cambridge Structural Database or other public repositories. nih.govgrowingscience.com

Computational and Theoretical Investigations of 3 4 Aminophenyl Propanethioamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity patterns of 3-(4-Aminophenyl)propanethioamide. These theoretical approaches model the molecule at the subatomic level, offering a detailed picture of its behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. physchemres.org For this compound, this optimization is typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the electron distribution and minimize the molecule's energy. physchemres.orgimanagerpublications.com The outcome of this process is a set of optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, which represent the molecule's ground-state conformation. icm.edu.pl

Once the geometry is optimized, the same DFT level of theory is employed to calculate the molecule's vibrational frequencies. icm.edu.plresearchgate.net These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. By comparing these calculated frequencies with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, scientists can assign specific vibrational modes to the observed spectral peaks, confirming the molecular structure and characterizing its functional groups. physchemres.orgresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=S | ~1.6-1.7 Å |

| C-N (thioamide) | ~1.3-1.4 Å | |

| C-C (aromatic) | ~1.38-1.40 Å | |

| C-N (amine) | ~1.38-1.42 Å | |

| Bond Angle | N-C-S | ~120-125° |

| C-C-C (aliphatic) | ~109-112° | |

| Dihedral Angle | C-C-N-H (amine) | Varies |

| Note: This table is illustrative, showing the type of data generated from DFT calculations. Actual values would be determined from specific computational studies. |

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF) and more advanced post-HF methods, provide an alternative to DFT for predicting electronic properties. researchgate.net These methods are derived directly from theoretical principles without reliance on empirical data. researchgate.netmdpi.com For this compound, ab initio calculations can be used to determine key electronic characteristics like total energy, dipole moment, and the distribution of electron density. researchgate.net While often more computationally demanding than DFT, ab initio methods can offer a higher degree of accuracy for certain properties and serve as a benchmark for validating results from other computational approaches. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule's surface. researchgate.netresearchgate.net For this compound, the MEP map would reveal regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack. These regions are expected to be concentrated around the electronegative sulfur atom of the thioamide group and the nitrogen atom of the aminophenyl group. researchgate.net Conversely, regions of positive potential (colored blue) identify electron-poor areas prone to nucleophilic attack, such as the hydrogen atoms of the amine and thioamide groups. researchgate.netsparkle.pro.br

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 |

| Note: This table illustrates the type of data generated from FMO analysis. Actual values depend on the level of theory and solvent model used. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction in Research Models

Molecular docking is a computational technique that predicts the preferred orientation of a ligand, such as this compound, when it binds to a specific biological target, like a protein or enzyme. nih.govnih.gov The process involves computationally placing the ligand into the active site of the target receptor and evaluating the potential binding modes based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.comuowasit.edu.iq This allows researchers to hypothesize the mechanism of action and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the predicted complex over time. nih.gov An MD simulation models the atomic movements of the protein and ligand, providing a more realistic view of the binding event in a simulated physiological environment. mdpi.comresearchgate.net These simulations can confirm the stability of the docking pose, analyze the flexibility of the binding site, and calculate binding free energies, offering deeper insights into the strength and nature of the interaction. jppres.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. As mentioned, DFT calculations can generate theoretical vibrational frequencies that aid in the assignment of experimental FT-IR and Raman spectra. icm.edu.plresearchgate.net This correlation is crucial for confirming the presence of specific functional groups and understanding the molecule's vibrational modes.

Furthermore, computational methods like the Gauge-Invariant Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) parameters. icm.edu.pl Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental NMR data. researchgate.net A strong correlation between the calculated and observed shifts serves as powerful evidence for confirming the molecule's structural assignment. Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. nih.gov

Conformational Analysis, Tautomerism, and Rotational Barrier Studies of the Thioamide Bond

The structural flexibility of this compound can be explored through conformational analysis. nih.govunife.it By systematically rotating the molecule's single bonds, computational methods can identify various low-energy conformers and determine the most stable spatial arrangement.

The thioamide group (-C(=S)NH₂) can theoretically exist in equilibrium with its iminethiol tautomer (-C(SH)=NH). Quantum chemical calculations can predict the relative energies and stabilities of these two tautomeric forms, indicating which one is likely to predominate under given conditions.

Additionally, the C-N bond within the thioamide group possesses a significant partial double-bond character due to resonance. This restricts rotation around the bond, leading to the possibility of planar isomers. Computational studies can calculate the energy barrier to this rotation, providing insight into the molecule's rigidity and the conditions required to interconvert between different rotamers. researchgate.net

Structure Activity Relationship Sar and Analogue Development in Thioamide Research

Systematic Modification of the 4-Aminophenyl Moiety and its Impact on Research Parameters

The 4-aminophenyl moiety is a common substructure in many biologically active compounds, and its modification can profoundly influence a molecule's physicochemical properties and its interactions with biological targets.

Modification of the primary amino group on the phenyl ring through N-alkylation or N-acylation introduces steric and electronic changes that can significantly alter a compound's research parameters. N-alkylation, the addition of an alkyl group, increases the steric bulk and the lipophilicity of the molecule, which can affect its binding to target proteins and its ability to cross cell membranes. For instance, in a series of N-alkyl piperazine (B1678402) derivatives, the nature of the alkyl substituent was found to be a key determinant of antimicrobial activity. nih.gov Similarly, N-acylation, the addition of an acyl group, can modulate the electronic properties of the amino group, often reducing its basicity and introducing hydrogen bond accepting capabilities, which can lead to different binding interactions.

The following table illustrates the impact of N-substitution on the activity of related aminophenyl compounds.

| Parent Compound | Modification | Resulting Analogue | Observed Impact on Research Parameters | Reference |

|---|---|---|---|---|

| 4-Aminophenol | Schiff base formation (N-acylation analogue) | 4-aminophenol Schiff's bases | Moderate to strong antimicrobial activities. nih.gov | nih.gov |

| N-(purin-6-ylcarbamoyl)-L-threonine | N-alkylation | N4-Alkylaminopyrazolo[3,4-d]pyrimidines | Moderate to very good growth inhibitory activities against leukemia cells. hyphadiscovery.com | hyphadiscovery.com |

The potential impact of the amino group's position on the properties of 3-Aminophenylpropanethioamide is summarized in the table below.

| Isomer | Expected Structural and Electronic Effects | Potential Impact on Molecular Interactions |

|---|---|---|

| 3-(2-Aminophenyl)propanethioamide (ortho) | - Kinked conformation

| - May favor binding to targets with a bent binding pocket

|

| 3-(3-Aminophenyl)propanethioamide (meta) | - Asymmetric, bent conformation | - May present a different vector for key interactions compared to the para isomer |

| 3-(4-Aminophenyl)propanethioamide (para) | - Linear, extended conformation

| - May be optimal for fitting into long, narrow binding pockets |

Modifications of the Propanethioamide Backbone

The propanethioamide backbone serves as a flexible linker between the aminophenyl ring and the thioamide functional group. Modifications to this backbone can influence the molecule's conformational flexibility, lipophilicity, and stereochemistry.

Altering the length of the alkyl chain in the propanethioamide backbone can have a significant impact on the molecule's biological activity. Increasing or decreasing the number of methylene (B1212753) units changes the distance and spatial relationship between the aromatic ring and the thioamide group, which can affect how the molecule fits into its binding site. Furthermore, chain length influences the molecule's lipophilicity, which can affect its solubility and membrane permeability. Studies on other classes of compounds have shown that there is often an optimal chain length for maximal activity, with shorter or longer chains leading to a decrease in potency. researchgate.netresearchgate.net For instance, in a series of N-propyl-alkanamides, the compound with the shortest alkyl chain (butyramide) exhibited the highest nematicidal activity. researchgate.net

The table below provides examples of how chain length variation affects activity in related compound series.

| Compound Series | Chain Length Variation | Observed Impact on Activity | Reference |

|---|---|---|---|

| N-propyl-alkanamides | Butyramide, Pentanamide, Hexanamide | Activity decreased with increasing chain length. researchgate.net | researchgate.net |

| Antibacterial Polymers | Varying alkyl chain length | Cationic characteristics and alkyl chain length contribute to antimicrobial and anti-biofilm activities. researchgate.net | researchgate.net |

The introduction of a chiral center into the propanethioamide backbone, for example by adding a substituent to one of the methylene carbons, would result in the formation of enantiomers. Enantiomers are non-superimposable mirror images of each other that can exhibit significantly different biological activities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the two enantiomers. nih.gov One enantiomer may bind to a target with high affinity, while the other may have low or no affinity. In some cases, one enantiomer may even have a different or opposing biological effect. The synthesis of single enantiomers is often a key step in the development of new therapeutic agents to maximize efficacy and minimize potential off-target effects. acs.orgrsc.org The use of chiral thioamides has been explored for stereocontrol in C-C bond formation, highlighting the importance of stereochemistry in this class of compounds. nih.gov

The following table illustrates the differential activity of enantiomers in chiral compounds.

| Chiral Compound | Enantiomers | Observed Difference in Biological Activity | Reference |

|---|---|---|---|

| Chiral spherical aromatic amides | Enantiomers separated by chiral column chromatography | Showed mirror-imaged CD spectra, indicating distinct chiroptical properties. rsc.org | rsc.org |

| Chiral Amides via Cobalt-Catalyzed Reductive Coupling | (R)- and (S)-enantiomers | High enantioselectivity (up to 99% ee) was achieved, indicating the importance of controlling stereochemistry for desired outcomes. acs.org | acs.org |

Isosteric Replacement of the Thioamide Functionality within Related Scaffolds

Isosteric replacement is a widely used strategy in medicinal chemistry where a functional group is replaced by another group with similar physical and chemical properties. drughunter.comresearchgate.net The goal is to improve the compound's potency, selectivity, or pharmacokinetic properties while maintaining its desired biological activity. nih.gov The thioamide group, an isostere of the amide bond, has distinct properties; it is a better hydrogen bond donor but a poorer hydrogen bond acceptor than its amide counterpart. nih.gov

The thioamide functionality can be replaced by a variety of other groups, such as amides, ureas, sulfonamides, and various heterocycles like triazoles, oxadiazoles, and thiazoles. drughunter.comnih.govnih.gov Each of these replacements can lead to significant changes in the molecule's properties. For example, replacing a thioamide with an amide can alter its metabolic stability and hydrogen bonding pattern. nih.gov In some cases, this replacement can abolish activity, underscoring the essential role of the thioamide moiety. nih.govnih.gov The choice of isostere depends on the specific goals of the research, such as improving metabolic stability, increasing potency, or altering the selectivity profile. nih.gov

The table below compares the properties of the thioamide group with some of its common isosteres.

| Functional Group | Key Properties | Potential Impact of Replacement | Reference |

|---|---|---|---|

| Thioamide (-CSNH-) | - Good H-bond donor

| - Can be crucial for activity; replacement may lead to loss of potency. nih.govnih.gov | nih.govnih.gov |

| Amide (-CONH-) | - Good H-bond donor and acceptor

| - Can alter hydrogen bonding interactions and metabolic stability. nih.govnih.gov | nih.govnih.gov |

| Urea (B33335) (-NHCONH-) | - Multiple H-bond donors and an acceptor | - Can significantly alter the hydrogen bonding pattern and solubility. nih.govnih.gov | nih.govnih.gov |

| Triazole | - Aromatic, rigid ring system

| - Can improve metabolic stability and act as a rigid linker. drughunter.com | drughunter.com |

| Oxadiazole | - Aromatic, electron-withdrawing ring

| - Can enhance metabolic stability and membrane permeability. nih.gov | nih.gov |

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the realm of thioamide research, QSAR studies are instrumental in predicting the therapeutic potential of novel analogues and guiding the synthesis of compounds with enhanced efficacy. While specific QSAR models for this compound are not extensively available in publicly accessible research, the principles of QSAR can be illustrated through studies on structurally related compounds, such as aminophenyl benzamides and other thioamide derivatives. nih.govresearchgate.netnih.gov

A typical QSAR study involves the calculation of various molecular descriptors for a set of compounds with known biological activities. nih.gov These descriptors quantify different aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. researchgate.net Statistical methods, like multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to develop a mathematical equation that relates these descriptors to the observed biological activity. nih.govnih.gov

For a hypothetical QSAR study on a series of analogues of this compound, a range of descriptors would be calculated. These could include:

Electronic Descriptors: Parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. These descriptors provide insights into a molecule's reactivity and its ability to participate in electronic interactions with a biological target. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular weight, molecular volume, and surface area. They are crucial for understanding how a molecule fits into the binding site of a receptor or enzyme.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. This property is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity of atoms.

Once a QSAR model is established, its predictive power is rigorously evaluated through internal and external validation techniques. A statistically robust and validated QSAR model can then be used to predict the biological activity of newly designed compounds, even before they are synthesized. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Detailed Research Findings in Related Thioamide Analogue QSAR Studies

While direct QSAR research on this compound is limited, studies on other thioamide-containing compounds have yielded valuable insights. For instance, a QSAR study on a series of novel triazole compounds containing a thioamide moiety investigated their antifungal activity. nih.gov The researchers established a correlation between the antifungal activity and descriptors such as the heat of formation (DELH) and molecular volume (V), derived from density functional theory (DFT) calculations. nih.gov

In another relevant study, 3D-QSAR models were developed for aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net Although these are amides and not thioamides, the study highlights the importance of the aminophenyl group. The developed models, which demonstrated high correlation coefficients (r²) of 0.99 and cross-validated correlation coefficients (q²) of 0.85, indicated that hydrophobic character and the presence of hydrogen bond donating groups were crucial for HDAC inhibitory activity. nih.govresearchgate.net These findings suggest that for analogues of this compound, modifications affecting hydrophobicity and hydrogen bonding potential would likely have a significant impact on their biological activity.

The table below illustrates the kind of data that would be generated and used in a QSAR study of thioamide analogues. Please note that this is a representative table, as specific data for this compound is not available.

| Compound Analogue | Biological Activity (e.g., IC₅₀, µM) | LogP | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) |

| Analogue 1 | 1.2 | 2.5 | 180.25 | -5.8 | -1.2 |

| Analogue 2 | 0.8 | 2.9 | 194.28 | -5.7 | -1.1 |

| Analogue 3 | 2.5 | 2.1 | 166.22 | -6.0 | -1.4 |

| Analogue 4 | 0.5 | 3.2 | 208.31 | -5.6 | -1.0 |

The development of predictive QSAR models is a cornerstone of modern medicinal chemistry. nih.gov By quantifying the relationship between chemical structure and biological function, these models provide a rational basis for the design of more potent and selective therapeutic agents. Future QSAR studies focused specifically on this compound and its derivatives would be invaluable in elucidating the precise structural requirements for their biological activity and in guiding the development of new drug candidates.

Mechanistic Investigations of Molecular Interactions and Biological Pathways Non Clinical Focus

Exploration of 3-(4-Aminophenyl)propanethioamide's Role as a Molecular Probe in Chemical Biology

The unique chemical structure of this compound, featuring a reactive thioamide group and an aminophenyl moiety, suggests its potential as a molecular probe in chemical biology. While direct studies on this specific compound are not extensively documented, the functionalities present in its structure are found in various reported molecular probes.

The aminophenyl group can be a key component in the design of fluorescent probes. For instance, fluorescent molecules incorporating aminophenyl groups have been developed for various sensing applications in biological systems. These probes often exhibit changes in their fluorescence properties upon interaction with specific analytes or changes in their microenvironment.

Furthermore, the thioamide group, with its sulfur atom, can be exploited for "turn-on" fluorescence sensing. An example of this is seen in a dithiomaleimide BODIPY probe, BDP-NGM, which incorporates a [3,4-bis(phenylthio)] on a maleimide-4-phenyl moiety. nih.gov This probe demonstrates a significant fluorescence enhancement upon reaction with specific reactive oxygen/nitrogen species (ROS/RNS) like peroxynitrite. nih.gov The proposed mechanism involves the oxidation of the sulfur atoms to sulfones, which in turn switches on the fluorescence of the BODIPY core. nih.gov This principle suggests that this compound could potentially be developed into a sensor for oxidative stress or other biological processes involving thio-reactive species.

The table below summarizes the characteristics of a related thio-containing molecular probe, illustrating the potential application principles for this compound.

| Probe Name | Target Analyte | Sensing Mechanism | Fluorescence Change | Detection Limit | Reference |

| BDP-NGM | Peroxynitrite (ONOO⁻) | Oxidation of sulfur groups | ~18.0-fold increase | 0.4 μM | nih.gov |

It is important to note that while these examples provide a proof-of-concept for the utility of the chemical moieties found in this compound, dedicated research is required to explore and validate its specific applications as a molecular probe.

Biochemical Target Identification and Validation in in vitro Systems

In vitro studies are crucial for identifying the specific molecular targets of a compound and validating its biological activity. For this compound, this would involve a series of enzyme inhibition/activation assays and receptor binding studies.

A notable example is a study on 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which are analogs of aminoglutethimide. These compounds were synthesized and evaluated as inhibitors of human placental aromatase, a cytochrome P450 enzyme critical for estrogen biosynthesis. nih.gov The study revealed that these compounds were significantly more potent than the parent compound, aminoglutethimide. nih.gov

The table below presents the in vitro inhibitory activity of these related compounds against aromatase.

| Compound | Substitution | Aromatase IC₅₀ (μM) | Reference |

| 1 | Cyclopentyl | 1.2 | nih.gov |

| 2 | Cyclohexyl | 0.3 | nih.gov |

| Aminoglutethimide (AG) | Ethyl | 37 | nih.gov |

The (+)-enantiomer of the cyclohexyl-substituted compound was found to be a particularly potent aromatase inhibitor, being 240-fold more active than racemic aminoglutethimide. nih.gov This highlights the potential for compounds with a 3-(4-aminophenyl) scaffold to act as effective enzyme inhibitors. Given the presence of the same aminophenyl group, it is plausible that this compound could also exhibit inhibitory activity against certain enzymes, although its specific targets would need to be determined through experimental screening.

Receptor binding assays are fundamental in determining if a compound interacts with specific receptors and in quantifying the affinity of this interaction. For this compound, such assays would be essential to understand its potential pharmacological effects.

While there is no specific receptor binding data for this compound, research on other molecules containing an aminophenyl group has demonstrated their ability to bind with high affinity to various receptors. For instance, a structure-affinity relationship study of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides identified several high-affinity ligands for the dopamine (B1211576) D₃ receptor. nih.gov These compounds feature an aminophenyl-like moiety within their broader chemical structure.

Another study on pyrazolo[3,4-d]pyridazines, which incorporated a phenyl group, identified a potent antagonist for the human A₁ and A₃ adenosine (B11128) receptors. nih.gov The binding affinity of the lead compound, 10b , is presented in the table below.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| 10b | Human A₁R | 21 | nih.gov |

| 10b | Human A₃R | 55 | nih.gov |

These examples underscore the importance of the aminophenyl and related phenyl structures in achieving high-affinity receptor binding. To elucidate the mechanistic profile of this compound, a comprehensive screening against a panel of receptors would be necessary.

Cellular Pathway Modulation in Model Systems (e.g., cell lines)

Investigating the effects of a compound on cellular pathways in model systems like cell lines is a critical step in understanding its mechanism of action. This involves analyzing changes in gene and protein expression following treatment with the compound.

Gene expression profiling provides a global view of the cellular response to a chemical compound. While no specific transcriptomic data exists for this compound, the general approach involves treating cells with the compound and then analyzing changes in mRNA levels using techniques like RNA sequencing or microarrays. nih.gov

For example, a study on the NAE inhibitor MLN4924 in acute myeloid leukemia (AML) cells utilized proteomic and subsequent gene expression analysis to understand its mechanism and identify rational drug combinations. nih.gov This type of multi-omics approach would be highly valuable in characterizing the cellular effects of this compound.

A hypothetical gene expression study on this compound could reveal its impact on various cellular processes. The table below illustrates the kind of data that could be generated.

| Gene | Pathway | Fold Change (Treated vs. Control) | p-value |

| Gene X | Apoptosis | +2.5 | <0.05 |

| Gene Y | Cell Cycle | -1.8 | <0.05 |

| Gene Z | Oxidative Stress Response | +3.1 | <0.01 |

Such data would provide crucial clues about the pathways modulated by the compound, guiding further mechanistic studies.

In addition to gene expression, analyzing changes at the protein level is essential for a complete understanding of a compound's cellular effects. Proteomic studies can identify changes in protein abundance and post-translational modifications.

A comprehensive proteomic analysis of MV4-11 AML cells treated with the NAE inhibitor MLN4924 identified 47 proteins that were significantly upregulated. nih.gov This led to the identification of rational combination therapies. nih.gov

The following table exemplifies the type of data that could be obtained from a proteomic study of cells treated with this compound.

| Protein | Change in Expression | Cellular Function |

| Protein A | Upregulated | DNA Damage Response |

| Protein B | Downregulated | Cell Proliferation |

| Protein C | Increased Phosphorylation | Signal Transduction |

By identifying the proteins and pathways affected by this compound, researchers can gain a deeper understanding of its biological activity and potential therapeutic applications.

Investigation of Thioamide Metabolism and Degradation Pathways in in vitro Biochemical Systems

Following extensive and targeted searches of publicly available scientific literature, no specific data were found regarding the in vitro metabolism or biochemical degradation pathways of the compound this compound.

General principles of thioamide metabolism often involve enzymatic modification by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). These reactions can lead to bioactivation, forming reactive intermediates such as S-oxides (sulfoxides) and S-dioxides (sulfones), or detoxification through various conjugation pathways. However, without experimental data for this compound, any discussion of its metabolic fate remains speculative.

Detailed research findings, including the identification of specific metabolites, the enzymes involved, and the kinetics of its degradation in systems such as human liver microsomes, are not available in the reviewed sources. Therefore, a data table of metabolites and their formation pathways cannot be constructed.

Biophysical Characterization of Compound-Biomolecule Interactions (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Similarly, a comprehensive search for biophysical data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) studies involving this compound yielded no specific results.

These techniques are instrumental in characterizing the direct physical interactions between a small molecule and its potential biological targets.

Surface Plasmon Resonance (SPR) measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time by detecting changes in the refractive index on a sensor surface where a target biomolecule is immobilized.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Without access to studies that have utilized these methods to investigate this compound, it is not possible to provide quantitative data on its binding affinity, kinetics, or the thermodynamic forces driving its interaction with any specific biomolecule. Consequently, a data table summarizing these biophysical parameters cannot be generated.

Applications in Chemical Biology and Advanced Materials Research

Utilization of 3-(4-Aminophenyl)propanethioamide as a Synthetic Precursor for Advanced Chemical Entities

The inherent reactivity of the amino and thioamide groups makes this compound a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The thioamide functional group is a well-known intermediate in the preparation of various sulfur and nitrogen-containing heterocycles. researchgate.netchemrxiv.org

Thioamides are crucial starting materials for synthesizing thiazoles, thiadiazoles, and other related ring systems, which are prevalent scaffolds in many biologically active compounds. researchgate.netjocpr.com Common synthetic strategies involve the reaction of the thioamide with α-halocarbonyls or other bifunctional reagents to construct the heterocyclic ring. Furthermore, the primary aromatic amine of the aminophenyl group can be readily diazotized or acylated, providing another handle for molecular elaboration and the construction of diverse chemical libraries. researchgate.net Bioactive peptides and their analogues have also been synthesized incorporating thioamides, a modification that can enhance stability against enzymatic degradation. nih.govnih.govmdpi.com

The synthesis of thioamides themselves can be achieved through several established methods, such as the thionation of the corresponding amide using reagents like Lawesson's reagent or phosphorus pentasulfide, or through multicomponent reactions like the Willgerodt-Kindler reaction. chemrxiv.orgorganic-chemistry.org These methods could theoretically be applied to produce this compound from its amide analog, 3-(4-aminophenyl)propanamide (B2672105).

Table 1: Potential Heterocyclic Systems Derived from Thioamide Precursors

| Heterocyclic System | General Synthetic Approach from Thioamide | Potential Significance |

| Thiazoles | Hantzsch thiazole (B1198619) synthesis (reaction with α-haloketones) | Core structure in pharmaceuticals, dyes, and industrial chemicals. researchgate.netnih.gov |

| 1,3,4-Thiadiazoles | Oxidative cyclization with hydrazines or acid chlorides | Found in compounds with antimicrobial, and other medicinal properties. researchgate.netjocpr.com |

| Pyrimidines | Condensation with 1,3-dicarbonyl compounds | Fundamental components of nucleic acids and numerous therapeutic agents. |

| Quinolines | Friedländer annulation (if the aminophenyl group is modified) | Present in a wide range of alkaloids and drugs with diverse bioactivities. researchgate.net |

Integration into Fluorescent Probes and Imaging Agents for Research Applications

The structural motifs within this compound suggest its potential for creating specialized fluorescent probes and imaging agents. The thioamide group, in particular, has been identified as an effective fluorescence quencher. nih.gov This property is exploited in the design of "turn-on" fluorescent sensors, where the probe is initially non-fluorescent. Upon interaction with a specific analyte, a chemical reaction such as cleavage of the thioamide bond occurs, separating it from a nearby fluorophore and restoring fluorescence. This mechanism has been successfully used to create probes for monitoring protease activity. nih.gov

Furthermore, thiourea (B124793) derivatives, which are structurally related to thioamides, have been successfully employed as chemosensors for detecting metal ions like mercury, zinc, and cadmium through fluorescence-based mechanisms. nih.gov The aminophenyl portion of the molecule can also contribute to sensing capabilities and can be incorporated into larger systems for bioimaging. escholarship.org For instance, aminophenol derivatives have been used in the development of sensors for various biological and environmental targets. nih.gov

Table 2: Functional Roles in Potential Probe Design

| Molecular Moiety | Potential Function in a Probe | Principle of Operation | Example Application |

| Thioamide | Fluorescence Quencher | Photoinduced Electron Transfer (PeT) quenching of a proximal fluorophore. | "Turn-on" protease sensors. nih.gov |

| Thioamide/Thiourea | Analyte Binding Site | Coordination with heavy metal ions (e.g., Hg²⁺, Cd²⁺). | Fluorescent detection of metal ions in biological or environmental samples. nih.gov |

| Aminophenyl | Fluorophore Component / Linker | Can be part of a conjugated system or a site for attaching other functional units. | Building block for amyloid plaque imaging agents. escholarship.org |

Potential in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The thioamide bond is a powerful functional group in this field due to its strong hydrogen-bonding capabilities and high dipole moment, which can direct the self-assembly of molecules into ordered, one-dimensional supramolecular polymers. nih.govtue.nl

Research has shown that replacing an amide with a thioamide can significantly alter self-assembly behavior. nih.gov Thioamides are known to induce cooperative supramolecular polymerization, leading to long, helical, and stable structures. tue.nl In other systems, like thiosquaramides, the C=S bond favors a "stacked" arrangement over the "head-to-tail" assembly seen in their oxygen-containing counterparts, demonstrating how sulfur substitution can switch the mode of self-assembly. nih.govacs.org

The aminophenyl group can also play a crucial role, promoting self-assembly through π-stacking interactions between the aromatic rings. nih.gov The combination of hydrogen bonding from the thioamide and π-stacking from the aminophenyl ring in this compound could lead to the formation of complex and functional hierarchical structures, such as hydrogels or nanofibers. nih.govyoutube.com

Development of Analytical Reagents and Sensors based on Thioamide Functionality for Research Purposes

The reactivity and binding properties of the thioamide and aminophenyl groups make them suitable for the development of analytical reagents and sensors. The thioamide sulfur atom is a soft base, showing a strong affinity for soft acid metal ions. This principle is the basis for colorimetric and fluorimetric chemosensors for heavy metals like mercury, lead, and cadmium. nih.govnih.gov Thiazole-based chemosensors, which can be synthesized from thioamide precursors, are particularly noted for their ability to detect a wide range of metal ions. researchgate.netnih.gov

Similarly, the aminophenyl group can be used to construct electrochemical sensors. For example, amino-functionalized metal-organic frameworks (MOFs) and other materials have been fabricated into electrodes for the sensitive detection of various analytes, including neurotransmitters and pollutants. rsc.orgrsc.org The amine group provides a reactive site for binding the target molecule or for anchoring the sensor molecule to an electrode surface. acs.org Therefore, this compound could serve as a foundational molecule for creating dual-function sensors or as a surface modification agent for selective electrochemical sensing.

Role in Advanced Materials Science (e.g., semiconductors, OLEDs, polymers)

The constituent parts of this compound are found in various advanced materials, suggesting its potential as a monomer or functional additive in materials science.

Polymers: Bis(aminophenol) derivatives are used as monomers for producing high-performance polyamide and polybenzoxazole resins. wipo.int These polymers are valued for their thermal stability and dielectric properties, making them suitable for use as protective films and interlayer dielectrics in the fabrication of semiconductors and display elements. wipo.intgoogle.com The aminophenyl group in this compound provides a reactive site for polymerization into such advanced materials.

Organic Electronics: Sulfur-containing heterocyclic compounds, particularly thiophene (B33073) and its derivatives, are cornerstones of organic electronics. mdpi.com Polymers like poly(3,4-propylenedioxythiophene) (PProDOT) are used as conducting polymers in applications such as organic photovoltaics and thin-film transistors. rsc.orgresearchgate.net While not a thiophene itself, the thioamide group provides a sulfur source and a polarizable unit that could be incorporated into novel conjugated polymers. Naphthalene diimide (NDI) derivatives functionalized with amino acids have been shown to self-assemble into n-type semiconducting materials. core.ac.uk

OLEDs: Organic Light-Emitting Diodes (OLEDs) rely on materials that can efficiently emit light upon electrical excitation. While there is no direct evidence for the use of this specific compound, the design of new emitter molecules is a constant area of research, and functional groups that influence electronic properties, such as aromatic amines and polarizable sulfur-containing groups, are of interest.

The integration of this compound into polymer backbones could yield materials with unique electronic, optical, or self-assembly properties derived from its distinct functional groups.

Future Directions and Emerging Research Avenues for 3 4 Aminophenyl Propanethioamide

Integration with Artificial Intelligence and Machine Learning for Predictive Research and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, moving it from a trial-and-error paradigm to a predictive and accelerated discovery model. researchgate.netnih.gov For 3-(4-Aminophenyl)propanethioamide, these computational tools offer a powerful approach to navigate its vast chemical space and predict its behavior.

ML algorithms can be trained on existing data from thioamide-containing molecules to develop robust Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org These models can predict the biological activity or material properties of novel, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis. This significantly reduces the time and resources spent on synthesizing compounds that may have low efficacy. frontiersin.org Furthermore, AI can be employed to predict reaction outcomes and optimize synthetic pathways, suggesting the ideal reagents, catalysts, and conditions for achieving higher yields and purity. mdpi.com Generative models in AI, even with limited initial data, can design entirely new derivatives of this compound tailored to bind to specific biological targets or to possess desired material characteristics. youtube.com

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive QSAR Modeling | Develop models to predict the bioactivity of novel derivatives against targets like enzymes or microbial strains based on their molecular structure. frontiersin.org | Prioritizes synthesis of high-potential compounds, accelerating drug discovery. |

| Synthetic Route Optimization | Use algorithms to predict the most efficient and sustainable synthetic routes, including reaction conditions and catalysts. mdpi.com | Reduces development time, cost, and environmental impact of synthesis. |

| De Novo Molecular Design | Employ generative AI to design new analogues with optimized properties for specific applications in medicine or material science. youtube.com | Creates innovative molecular structures that may not be conceived through traditional methods. |

| Property Prediction | Forecast physicochemical properties such as solubility, stability, and toxicity for virtual screening of derivatives. nih.gov | Enhances the selection of candidates with favorable drug-like or material-like properties. |

Exploration of Novel Sustainable Synthetic Methodologies and Scalability

The chemical industry is undergoing a green revolution, with a strong emphasis on developing sustainable synthetic methods that minimize waste, reduce energy consumption, and avoid hazardous substances. rsc.org Traditional methods for thioamide synthesis often involve harsh conditions or toxic reagents. chemistryforsustainability.org Future research on this compound will undoubtedly focus on adopting and refining greener synthetic protocols.

Promising sustainable approaches include the use of deep eutectic solvents (DES), which are biodegradable, have low toxicity, and can be recycled and reused multiple times. rsc.orgrsc.org Multi-component reactions (MCRs), which combine three or more reactants in a single step to form the final product, represent another key strategy. MCRs improve atom economy, reduce reaction times, and minimize waste. chemistryforsustainability.org Catalyst-free and solvent-free reactions, performed under neat conditions, offer the cleanest possible transformations. mdpi.com Research into these areas will not only make the synthesis of this compound more environmentally friendly but also more efficient and cost-effective, which is crucial for scalability from laboratory research to potential industrial application. mdpi.comorganic-chemistry.org

Table 2: Comparison of Synthetic Methodologies for Thioamides

| Methodology | Traditional Approach | Sustainable (Green) Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Solvent | Often uses toxic, volatile organic solvents. | Utilizes water, deep eutectic solvents (DES), or solvent-free conditions. rsc.orgorganic-chemistry.org | Reduced environmental impact, improved safety, potential for solvent recycling. rsc.org |

| Reaction Type | Often multi-step with poor atom economy. chemistryforsustainability.org | Employs one-pot, multi-component reactions (MCRs). chemistryforsustainability.org | Increased efficiency, reduced waste, simplified purification. |

| Catalyst | May require heavy metal catalysts or harsh reagents. | Catalyst-free systems or use of benign catalysts. mdpi.com | Lower toxicity, reduced cost, easier product work-up. |

| Conditions | Can require high temperatures and long reaction times. chemistryforsustainability.org | Often proceeds under milder conditions (e.g., lower temperatures). rsc.org | Lower energy consumption, greater compatibility with sensitive functional groups. |

Expansion of Structure-Activity Relationship Studies to Untapped Research Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and material science, providing critical insights into how a compound's chemical structure correlates with its functional properties. nih.govnih.gov For this compound, initial research might focus on a specific application, but its structural motifs—the aminophenyl ring and the propanethioamide chain—suggest potential for a wide range of interactions with various biological and synthetic targets.